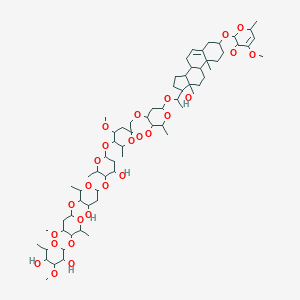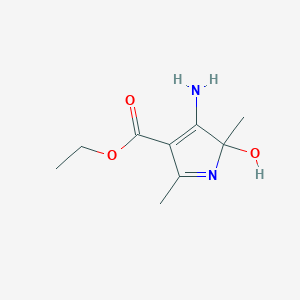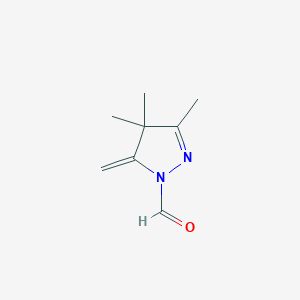
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, also known as TMP, is a chemical compound that has been widely researched for its potential applications in various fields. It is a pyrazole derivative that has been found to exhibit interesting biochemical and physiological effects. In
科学的研究の応用
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, antifungal, and antibacterial properties. 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been found to exhibit interesting electrochemical properties and has been studied for its potential use in the development of electrochemical sensors.
作用機序
The mechanism of action of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is not yet fully understood. However, it has been proposed that it exhibits its biological effects through the inhibition of certain enzymes and proteins. For example, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain fungal and bacterial enzymes, leading to its antifungal and antibacterial effects.
Biochemical and Physiological Effects:
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to exhibit antifungal and antibacterial effects by inhibiting the activity of certain enzymes and proteins. In addition, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit interesting electrochemical properties, making it a potential candidate for the development of electrochemical sensors.
実験室実験の利点と制限
One of the main advantages of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of interesting biological effects. However, one of the limitations of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret certain experimental results.
将来の方向性
There are a number of future directions for research on 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde. One area of research could focus on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Another area of research could focus on developing new synthesis methods for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde that could improve its yield and solubility. Finally, research could also focus on developing new applications for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, such as in the development of new electrochemical sensors or as a potential therapeutic agent for the treatment of inflammatory and infectious diseases.
合成法
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde can be synthesized through a multistep process involving the reaction of 3,4,4-trimethyl-5-methylpyrazole with various reagents. One of the most common methods involves the reaction of 3,4,4-trimethyl-5-methylpyrazole with ethyl formate in the presence of sodium ethoxide. This reaction produces 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde with a yield of around 60%. Other methods involve the use of different reagents such as acetic anhydride, acetyl chloride, and benzaldehyde.
特性
CAS番号 |
115174-62-4 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
3,4,4-trimethyl-5-methylidenepyrazole-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3,4)7(2)10(5-11)9-6/h5H,2H2,1,3-4H3 |
InChIキー |
RBOWIMOFBFYFPU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
正規SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
同義語 |
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-3,4,4-trimethyl-5-methylene- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
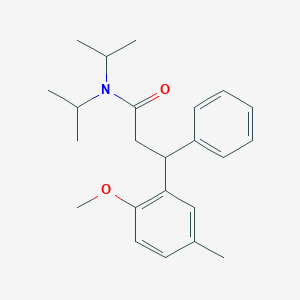

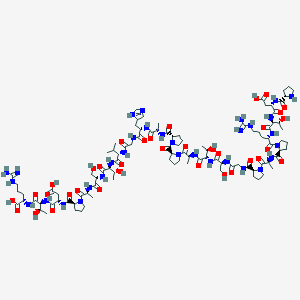
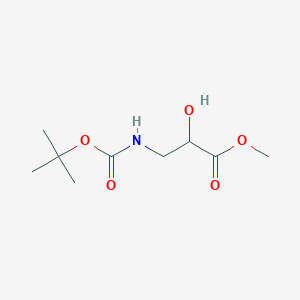
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
